molecular formula C7H15NO3 B102073 2-(2-Methylpropoxy)ethyl carbamate CAS No. 16006-09-0

2-(2-Methylpropoxy)ethyl carbamate

Cat. No.: B102073
CAS No.: 16006-09-0
M. Wt: 161.2 g/mol
InChI Key: LHHRXPZWJKRFDH-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)ethyl carbamate is a carbamate derivative characterized by a branched ether substituent (2-methylpropoxy group) attached to the ethyl carbamate backbone. Carbamates are esters of carbamic acid (NH₂COOH), widely studied for their biological activities, including pesticidal, pharmaceutical, and carcinogenic properties.

Properties

CAS No.

16006-09-0

Molecular Formula

C7H15NO3

Molecular Weight

161.2 g/mol

IUPAC Name

2-(2-methylpropoxy)ethyl carbamate

InChI

InChI=1S/C7H15NO3/c1-6(2)5-10-3-4-11-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9)

InChI Key

LHHRXPZWJKRFDH-UHFFFAOYSA-N

SMILES

CC(C)COCCOC(=O)N

Canonical SMILES

CC(C)COCCOC(=O)N

Other CAS No.

16006-09-0

Synonyms

Carbamic acid 2-isobutoxyethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Carbamate (EC)

  • Carcinogenicity: EC is a Group 2A carcinogen (probable human carcinogen) . In mice, it induces lung adenomas, liver carcinomas, and neurofibrosarcomas, with tumorigenicity linked to metabolic activation .
  • Metabolism : Hepatic cytochrome P450 enzymes oxidize EC to N-hydroxyethyl carbamate, which further degrades to DNA-reactive species .

Vinyl Carbamate (VC)

  • Carcinogenicity: VC is 10–50× more potent than EC in inducing lung adenomas, skin tumors, and liver carcinomas in rodents .
  • Mutagenicity : VC is directly mutagenic in bacterial assays when metabolized by liver microsomes, generating electrophilic vinyl carbamate epoxide .
  • Metabolism : VC bypasses the need for oxidative activation, rapidly forming DNA adducts .

tert-Butyl Carbamate

  • Carcinogenicity: Lacks significant carcinogenic activity in mice, attributed to steric hindrance from the bulky tert-butyl group, which impedes metabolic activation .
  • Structural Insight : The tert-butyl group reduces enzymatic access to the carbamate functional group, minimizing reactive intermediate formation.

Methyl (2,2-dimethoxyethyl)carbamate

  • Structural Insight : The dimethoxyethyl substituent likely slows metabolic activation due to increased hydrophilicity and steric effects.

2-(2-Methylpropoxy)ethyl Carbamate

  • No direct mutagenicity is expected unless metabolized to reactive intermediates, which is less likely due to structural constraints.

Structural and Metabolic Influences on Toxicity

Substituent Effects

Compound Substituent Carcinogenic Potency Metabolic Activation Pathway
Ethyl carbamate Ethyl High CYP450 oxidation to VC epoxide
Vinyl carbamate Vinyl Very High Direct epoxidation
tert-Butyl carbamate tert-Butyl None Steric hindrance
2-(2-Methylpropoxy)ethyl Branched ether Likely Low Hindered oxidation

Key Metabolic Pathways

  • EC/VC : Depend on CYP450-mediated oxidation to form DNA-adducting epoxides .
  • Branched Carbamates : Bulky or hydrophilic substituents reduce enzymatic access, limiting reactive metabolite formation .

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